molecular formula C9H11N3 B13975560 2-Imidazo[1,2-a]pyridin-6-ylethanamine

2-Imidazo[1,2-a]pyridin-6-ylethanamine

Cat. No.: B13975560
M. Wt: 161.20 g/mol
InChI Key: YEKYXKKSCBDPJR-UHFFFAOYSA-N
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Description

2-Imidazo[1,2-a]pyridin-6-ylethanamine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This structure is significant due to its presence in various biologically active molecules and pharmaceutical agents. The compound is known for its potential pharmacological activities, including anti-inflammatory, antiviral, antifungal, anticancer, and anxiolytic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Imidazo[1,2-a]pyridin-6-ylethanamine typically involves the condensation of 2-aminopyridine with aldehydes or other carbonyl compounds. One common method is the Groebke-Blackburn three-component reaction, which involves 2-aminopyridine, an aldehyde, and an isonitrile . This reaction is often carried out under mild conditions, such as room temperature, and can be catalyzed by various metal catalysts or proceed under metal-free conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale multicomponent reactions. These methods are designed to be efficient, cost-effective, and environmentally friendly. The use of continuous flow reactors and green solvents is often emphasized to minimize waste and improve the overall sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Imidazo[1,2-a]pyridin-6-ylethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine-6-carboxylic acid derivatives, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of 2-Imidazo[1,2-a]pyridin-6-ylethanamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its pharmacological effects. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity . This interaction can result in the inhibition of cellular processes such as inflammation, viral replication, or cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: 2-Imidazo[1,2-a]pyridin-6-ylethanamine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the ethanamine side chain enhances its solubility and bioavailability, making it a valuable compound in drug development .

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

2-imidazo[1,2-a]pyridin-6-ylethanamine

InChI

InChI=1S/C9H11N3/c10-4-3-8-1-2-9-11-5-6-12(9)7-8/h1-2,5-7H,3-4,10H2

InChI Key

YEKYXKKSCBDPJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN2C=C1CCN

Origin of Product

United States

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